molecular formula C8H14Br2O2 B14612204 Hexyl dibromoacetate CAS No. 59956-58-0

Hexyl dibromoacetate

Cat. No.: B14612204
CAS No.: 59956-58-0
M. Wt: 302.00 g/mol
InChI Key: AJCMAHNPAUGMQV-UHFFFAOYSA-N
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Description

Hexyl dibromoacetate is an organic compound with the molecular formula C8H14Br2O2 It is an ester derived from hexanol and dibromoacetic acid

Properties

CAS No.

59956-58-0

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

IUPAC Name

hexyl 2,2-dibromoacetate

InChI

InChI=1S/C8H14Br2O2/c1-2-3-4-5-6-12-8(11)7(9)10/h7H,2-6H2,1H3

InChI Key

AJCMAHNPAUGMQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl dibromoacetate can be synthesized through the esterification of hexanol with dibromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hexyl dibromoacetate undergoes hydrolysis in aqueous environments under acidic or basic conditions, yielding hexanol and dibromoacetic acid as primary products. The reaction mechanism involves nucleophilic attack by water at the ester carbonyl group, followed by cleavage of the ester bond:

C8H14Br2O2+H2OC6H13OH+C2H2Br2O2\text{C}_8\text{H}_{14}\text{Br}_2\text{O}_2+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{13}\text{OH}+\text{C}_2\text{H}_2\text{Br}_2\text{O}_2

Key factors influencing hydrolysis rates include pH, temperature, and solvent polarity. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate water to generate a stronger nucleophile (OH⁻).

Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to nucleophilic displacement. Studies highlight reactions with amines, azides, and acetate ions under varying conditions :

Reaction with Sodium Azide

C8H14Br2O2+2NaN3C8H14N6O2+2NaBr\text{C}_8\text{H}_{14}\text{Br}_2\text{O}_2+2\text{NaN}_3\rightarrow \text{C}_8\text{H}_{14}\text{N}_6\text{O}_2+2\text{NaBr}

Reaction with Cesium Acetate

In dimethyl sulfoxide (DMSO), cesium acetate facilitates sequential substitution of bromine atoms, yielding diacetate derivatives. DMSO enhances reaction rates compared to DMF due to its superior solvation of intermediates .

Reaction ConditionsYieldTime
Displacement with CsOAcDMSO, 80°C, 20 h92%20 h
Displacement with NaN₃DMF, 25°C, 8 days68%8 days

Elimination Reactions

Under strongly basic conditions, this compound undergoes dehydrohalogenation to form alkenes and dibromoacetic acid . The reaction proceeds via β-elimination, facilitated by bases such as NaOH or KOH:

C8H14Br2O2+OHC6H12+C2H2Br2O2+H2O+Br\text{C}_8\text{H}_{14}\text{Br}_2\text{O}_2+\text{OH}^-\rightarrow \text{C}_6\text{H}_{12}+\text{C}_2\text{H}_2\text{Br}_2\text{O}_2+\text{H}_2\text{O}+\text{Br}^-

Esterification

This compound is synthesized via acid-catalyzed esterification of hexanol with dibromoacetic acid . The reaction employs sulfuric acid as a catalyst and proceeds via Fischer esterification :

C6H13OH+C2H2Br2O2H+C8H14Br2O2+H2O\text{C}_6\text{H}_{13}\text{OH}+\text{C}_2\text{H}_2\text{Br}_2\text{O}_2\xrightarrow{\text{H}^+}\text{C}_8\text{H}_{14}\text{Br}_2\text{O}_2+\text{H}_2\text{O}

Polymer Chemistry

In polymer synthesis, this compound serves as a crosslinking agent. For example, it reacts with diols to form polyesters with enhanced thermal stability .

Mechanistic Insights

The reactivity of this compound is governed by:

  • Electrophilic carbonyl carbon : Prone to nucleophilic attack (hydrolysis, transesterification).

  • Bromine substituents : Act as leaving groups in SN2 reactions, with reaction rates influenced by solvent polarity and nucleophile strength .

Scientific Research Applications

Hexyl dibromoacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl dibromoacetate involves its interaction with various molecular targets. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes this compound a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Hexyl dibromoacetate can be compared with other similar compounds, such as:

    Hexyl bromoacetate: Similar structure but with one less bromine atom.

    Hexyl acetate: Lacks bromine atoms, making it less reactive in substitution reactions.

    Dibromoacetic acid esters: Other esters derived from dibromoacetic acid with different alcohols.

Uniqueness: this compound’s unique combination of hexyl and dibromoacetate moieties gives it distinct reactivity and applications compared to its analogs.

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